molecular formula C16H14ClNO3 B11699426 Ethyl 4-(3-chlorobenzamido)benzoate CAS No. 127442-09-5

Ethyl 4-(3-chlorobenzamido)benzoate

Cat. No.: B11699426
CAS No.: 127442-09-5
M. Wt: 303.74 g/mol
InChI Key: VTYASFGTEDMWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Organic Chemistry Research

Ethyl 4-(3-chlorobenzamido)benzoate is a synthetic organic compound that has garnered interest within the scientific community. Its investigation is rooted in the broader field of organic chemistry, which is dedicated to the study of the structure, properties, composition, reactions, and preparation of carbon-containing compounds. Modern organic chemistry research is increasingly focused on the design and synthesis of novel molecules with specific functional properties that can be applied in various fields, including materials science and medicinal chemistry. The synthesis of compounds like this compound often involves multi-step processes, beginning with simpler, commercially available starting materials. For instance, the synthesis of this particular compound can be achieved in two primary steps: the esterification of 4-aminobenzoic acid, followed by an amidation reaction with 3-chlorobenzoyl chloride. eurjchem.com This methodical approach to creating complex molecules from simpler ones is a cornerstone of contemporary synthetic organic chemistry.

The characterization of newly synthesized compounds is a critical aspect of this research, employing a range of analytical techniques to confirm their structure and purity. For this compound, methods such as spectroscopy and elemental analysis have been used to verify its structure. eurjchem.com Furthermore, single-crystal X-ray diffraction has provided detailed insights into its three-dimensional molecular structure, revealing that it crystallizes in the triclinic space group P-1. eurjchem.com Such detailed structural information is invaluable for understanding the compound's physical and chemical properties and for predicting its potential interactions with biological targets.

Significance of Benzamide (B126) and Benzoate (B1203000) Scaffold Structures in Chemical Research

The molecular architecture of this compound incorporates two key structural motifs: a benzamide core and a benzoate group. Both of these scaffolds are of considerable significance in chemical research, particularly in the realm of medicinal chemistry and drug discovery.

Benzamide Scaffold: The benzamide functional group is a common feature in a multitude of biologically active compounds. researchgate.netnih.gov This structural unit is recognized as a versatile pharmacophore, meaning it is a molecular framework that is responsible for a drug's pharmacological activity. Benzamide derivatives have been reported to exhibit a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov The ability of the benzamide group to form hydrogen bonds and engage in various intermolecular interactions allows it to bind to a diverse range of biological targets, such as enzymes and receptors. researchgate.net For example, certain benzamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease, respectively. nih.gov

Benzoate Scaffold: The benzoate moiety, an ester of benzoic acid, is another important structural component in organic and medicinal chemistry. Benzoate derivatives are utilized as intermediates in the synthesis of more complex molecules and are also found in a variety of compounds with interesting biological activities. For example, ethyl 4-aminobenzoate (B8803810), a precursor in the synthesis of this compound, is a well-known local anesthetic. The presence of the benzoate group can influence a molecule's solubility, stability, and pharmacokinetic properties. The specific substitution pattern on the benzene (B151609) ring of both the benzamide and benzoate scaffolds can be systematically varied by chemists to fine-tune the biological activity and physical properties of the resulting compounds. This modular approach is a powerful strategy in the development of new therapeutic agents and functional materials.

Research Trajectory and Academic Interest in this compound

The research interest in this compound stems from the established biological significance of its constituent benzamide and benzoate scaffolds. The primary synthesis and detailed structural characterization of this compound were reported in the European Journal of Chemistry in 2010. eurjchem.comeurjchem.comscilit.com This foundational work provided the scientific community with the necessary data to pursue further investigations into its potential applications.

Academic interest in this and similar compounds is driven by the continuous search for new molecules with useful properties. The presence of a chlorine atom on the benzamide ring is a deliberate structural modification that can significantly impact the compound's electronic properties and its ability to interact with biological targets. Chlorinated organic compounds are of interest in medicinal chemistry as the chlorine atom can enhance binding affinity and metabolic stability.

While the specific biological activities of this compound itself are not yet extensively documented in publicly available research, preliminary studies on similar benzamide derivatives suggest potential for antimicrobial and anti-inflammatory properties. The compound serves as a valuable model for studying the effects of combined benzamide and benzoate structures on biological systems. Further research is required to fully elucidate the specific interactions and potential therapeutic applications of this compound. smolecule.com Its availability from chemical suppliers indicates its use as a building block in discovery research. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127442-09-5

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

ethyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

VTYASFGTEDMWAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Strategic Design of Synthesis for Ethyl 4-(3-chlorobenzamido)benzoate

The creation of this compound is a carefully planned process, involving the selection of appropriate starting materials and a sequence of chemical reactions to achieve the desired molecular structure.

Selection of Precursors and Chemical Reactants

The synthesis of this compound begins with the careful selection of its foundational molecules. The primary precursors for this synthesis are 4-aminobenzoic acid and 3-chlorobenzoyl chloride. eurjchem.com Ethanol (B145695) is also a key reactant, used in the initial esterification step. The choice of these specific reactants is strategic, as they provide the necessary functional groups and structural framework for the final product.

Precursor/ReactantChemical FormulaRole in Synthesis
4-Aminobenzoic acidC₇H₇NO₂Provides the aminobenzoate backbone
3-Chlorobenzoyl chlorideC₇H₄Cl₂OActs as the acylating agent, introducing the 3-chlorobenzoyl group
EthanolC₂H₅OHReacts with 4-aminobenzoic acid to form the ethyl ester
Tetrahydrofuran (B95107) (THF)C₄H₈OServes as a dry solvent for the amidation reaction

Stepwise Reaction Mechanisms: Esterification of 4-aminobenzoic acid followed by Amidation with 3-chlorobenzoyl chloride

The synthesis of this compound is efficiently achieved through a two-step process. eurjchem.com

Step 1: Esterification of 4-aminobenzoic acid

The first step involves the esterification of 4-aminobenzoic acid with ethanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven by refluxing the mixture. The ethanol acts as both a reactant and a solvent. The purpose of this step is to protect the carboxylic acid group of 4-aminobenzoic acid as an ethyl ester, preventing it from reacting in the subsequent amidation step.

Step 2: Amidation with 3-chlorobenzoyl chloride

The second step is the amidation of the newly formed ethyl 4-aminobenzoate (B8803810) with 3-chlorobenzoyl chloride. This reaction is carried out in a dry solvent, such as tetrahydrofuran (THF), to prevent the hydrolysis of the highly reactive 3-chlorobenzoyl chloride. eurjchem.com The amino group of ethyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This results in the formation of an amide bond and the final product, this compound.

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic-scale production, optimizing reaction conditions is crucial to maximize the yield and purity of this compound. Key parameters that can be adjusted include reaction time, temperature, and the molar ratio of reactants. For instance, in the esterification step, using an excess of ethanol can shift the equilibrium towards the product side, increasing the yield of the ethyl ester. Similarly, in the amidation step, careful control of the reaction temperature is important to prevent side reactions. The use of a suitable base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the hydrochloric acid byproduct, which can improve the reaction rate and yield. Research has shown that this two-step synthesis method is efficient for producing the title compound. eurjchem.com

Exploration of Alternative Synthetic Routes for this compound Analogues

While the described two-step method is effective for this compound, the synthesis of its analogues can be explored through various alternative routes. These routes often involve different starting materials or reaction strategies to introduce variations in the final molecular structure.

One common approach is to utilize different substituted benzoyl chlorides or anilines. For example, by replacing 3-chlorobenzoyl chloride with other substituted benzoyl chlorides (e.g., 4-methylbenzoyl chloride or 3,5-bis(trifluoromethyl)benzoyl chloride), a range of analogues with different substituents on the benzamide (B126) ring can be synthesized. Similarly, using different esters of aminobenzoic acid (e.g., methyl or propyl 4-aminobenzoate) would lead to analogues with varying ester groups.

Another strategy involves the direct amidation of esters with amines. This approach can be a more atom-economical and environmentally friendly alternative to the use of acyl chlorides. rsc.org For instance, an analogue could potentially be synthesized by the direct reaction of ethyl 4-aminobenzoate with an ester of 3-chlorobenzoic acid.

Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for forming the C-N bond in the amide linkage. This method could be particularly useful for synthesizing analogues with complex or sensitive functional groups that might not be compatible with traditional amidation conditions.

Principles of Sustainable Synthesis in Relation to Benzamide-Benzoate Esters

The principles of sustainable or "green" chemistry are increasingly important in the synthesis of all chemical compounds, including benzamide-benzoate esters. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of benzamide-benzoate esters, several sustainable strategies can be considered. One key area is the use of greener solvents. Traditional syntheses often employ volatile organic compounds (VOCs) as solvents, which can be harmful to the environment and human health. Research into using water as a solvent for amidation reactions has shown promising results, offering a much more environmentally benign alternative. rsc.org

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Direct amidation of esters, as mentioned earlier, is a good example of an atom-economical reaction, as it avoids the use of activating agents like thionyl chloride that generate stoichiometric waste. rsc.org

The use of catalysts, particularly reusable catalysts, is also a cornerstone of sustainable synthesis. Catalysts can increase reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and by-product formation. For example, the use of solid acid catalysts or enzymatic catalysts for esterification and amidation reactions is an active area of research.

Advanced Structural Characterization and Elucidation

Single Crystal X-ray Diffraction Studies for Molecular Geometry

Single crystal X-ray diffraction analysis offers an unparalleled insight into the atomic arrangement of ethyl 4-(3-chlorobenzamido)benzoate in its crystalline form.

Determination of Crystal System and Space Group

The crystal structure of this compound has been determined by single crystal X-ray diffraction. eurjchem.com The compound crystallizes in the triclinic crystal system, which is characterized by three unequal axes and three unequal angles. eurjchem.com The specific space group was identified as P-1. eurjchem.com

The unit cell parameters for the crystal are as follows:

a = 5.2941(15) Å

b = 8.157(2) Å

c = 16.238(4) Å

α = 82.682(6)°

β = 84.481(6)°

γ = 80.100(6)°

Volume = 683.2(3) ų

Z = 2 (number of molecules per unit cell) eurjchem.com

Crystal Data and Structure Refinement for this compound. eurjchem.com
ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)5.2941(15)
b (Å)8.157(2)
c (Å)16.238(4)
α (°)82.682(6)
β (°)84.481(6)
γ (°)80.100(6)
Volume (ų)683.2(3)
Z2

Investigation of Intermolecular Interactions and Supramolecular Assembly in the Solid State

In the solid state, molecules of this compound are organized into a three-dimensional supramolecular assembly through a network of intermolecular interactions. Hydrogen bonding plays a crucial role in this assembly, with the amide group acting as a primary site for these interactions. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide and the ester can act as hydrogen bond acceptors. These interactions link adjacent molecules, forming chains or more complex networks that define the crystal packing. In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions may also contribute to the stability of the crystal lattice.

Spectroscopic Techniques for Structural Confirmation of this compound

The structure of this compound is further corroborated by a suite of spectroscopic techniques that probe the chemical environments of its atoms and the vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), as well as for the aromatic protons on the two phenyl rings. The chemical shifts and coupling patterns of these aromatic protons provide information about their substitution pattern. The amide proton (N-H) typically appears as a singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with separate resonances for each unique carbon atom. This includes the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, and the distinct carbons of the two aromatic rings. The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and amido substituents.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

The IR and FT-Raman spectra of this compound display several key absorption bands that are indicative of its functional groups. A prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1730 cm⁻¹. The C=O stretching of the amide group (Amide I band) is also expected to be a strong band, usually appearing between 1630 and 1690 cm⁻¹. The N-H stretching vibration of the amide group gives rise to a band in the region of 3200-3400 cm⁻¹. Other characteristic bands include C-O stretching vibrations for the ester, C-N stretching of the amide, and various C-H and C=C stretching and bending vibrations from the aromatic rings. The C-Cl stretching vibration is also expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with the molecular formula C₁₆H₁₄ClNO₃, the expected monoisotopic mass is 303.06622 Da. uni.lu

In a typical mass spectrum of a related compound, ethyl benzoate (B1203000), the molecular ion peak is observed, and the base peak often corresponds to the loss of an ethoxy radical, leading to the formation of a stable acylium ion. pharmacy180.com A similar fragmentation pattern can be anticipated for this compound. The fragmentation process generally involves the breaking of the weakest bonds to form the most stable fragments.

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. For this compound, predicted CCS values for various adducts have been calculated. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺304.07350167.2
[M+Na]⁺326.05544174.7
[M-H]⁻302.05894174.0
[M+NH₄]⁺321.10004182.6
[M+K]⁺342.02938170.1
[M+H-H₂O]⁺286.06348160.1
[M+HCOO]⁻348.06442186.5
[M+CH₃COO]⁻362.08007203.8
[M+Na-2H]⁻324.04089170.3
[M]⁺303.06567170.9
[M]⁻303.06677170.9

Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from PubChem. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage of each element present in the molecule, which can be compared with the theoretical values calculated from the molecular formula. The structure of this compound has been confirmed by elemental analysis. eurjchem.com

For the molecular formula C₁₆H₁₄ClNO₃, the theoretical elemental composition can be calculated. This experimental verification is crucial for confirming the purity and identity of the synthesized compound.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01116192.17663.27%
HydrogenH1.0081414.1124.65%
ChlorineCl35.453135.45311.67%
NitrogenN14.007114.0074.61%
OxygenO15.999347.99715.80%
Total 303.745 100.00%

Table 2: Theoretical Elemental Composition of this compound.

Advanced Spectroscopic Characterization Methodologies

Beyond mass spectrometry and elemental analysis, a suite of advanced spectroscopic techniques is employed to provide a comprehensive characterization of this compound. These methods probe different aspects of the molecular structure and bonding.

Research indicates that the structure of this compound was confirmed using spectroscopic data, although specific details of these advanced spectroscopic methods are not extensively provided in the available search results. eurjchem.com It is common practice in the characterization of new compounds to utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the carbon-hydrogen framework and Infrared (IR) spectroscopy to identify functional groups present in the molecule. While the synthesis and crystal structure of the title compound have been reported, detailed public data on its advanced spectroscopic characterization remains limited. eurjchem.comscilit.com Computational studies using methods like Density Functional Theory (DFT) are also often employed to complement experimental spectroscopic data for a deeper understanding of the molecule's electronic and structural properties. researchgate.net

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These ab initio methods solve the Schrödinger equation for a given molecular arrangement, providing a wealth of information.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is often employed to optimize the molecular geometry, calculating the lowest energy conformation of the molecule. For Ethyl 4-(3-chlorobenzamido)benzoate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters could then be compared with experimental data from X-ray crystallography to validate the computational model. eurjchem.comscilit.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. For instance, in related molecules, the HOMO is often located on the electron-rich parts of the structure, while the LUMO resides on the electron-deficient regions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. mdpi.comwalisongo.ac.id

The MEP surface is colored to indicate different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. researchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the chlorine atom, and positive potential around the amide proton.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com While experimental spectroscopic data for this compound has been used to confirm its structure, the corresponding theoretical predictions from quantum calculations have not been published. eurjchem.comscilit.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
Key IR Frequencies (cm⁻¹)Data not availableData not available
¹H NMR Chemical Shifts (ppm)Data not availableData not available
¹³C NMR Chemical Shifts (ppm)Data not availableData not available

Note: This table is for illustrative purposes only, as specific predicted and detailed experimental spectroscopic values for this compound are not available in a comparative format in the literature.

The Density of States (DOS) spectrum provides information about the number of available electronic states at each energy level within a molecule. It is essentially a plot of the number of orbitals versus energy. The partial density of states (PDOS) can further break this down, showing the contribution of individual atoms or molecular fragments to the total DOS. This analysis helps in understanding the composition of the frontier orbitals and the nature of chemical bonding within the molecule. For this compound, a DOS analysis would complement the HOMO-LUMO analysis by providing a more detailed picture of the electronic states available for chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with its biological target. mdpi.comnih.gov

For this compound, molecular docking studies would require a specific protein target. As there is no information in the literature about the biological activity of this specific compound, no molecular docking studies have been performed. If a target were identified, docking simulations would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein's active site. jppres.com Such studies have been performed on other benzamide (B126) derivatives to explore their potential as inhibitors of various enzymes. nih.gov

Ligand-Target Interactions with Biological Macromolecules

While specific ligand-target interaction studies for this compound are not extensively documented, research on structurally similar benzanilide (B160483) and chlorobenzamide derivatives offers valuable insights into its potential biological targets and binding modes. Molecular docking, a key computational technique, is frequently employed to predict the preferred orientation of a ligand when bound to a target protein.

Given the structure of this compound, it is plausible that the amide carbonyl and N-H group could act as hydrogen bond donor and acceptor, respectively. The 3-chloro substituent on the benzoyl ring can influence the electronic properties of the ring and may participate in halogen bonding or other specific interactions within a protein's binding site. The ethyl benzoate (B1203000) moiety provides additional points for hydrophobic and potential pi-stacking interactions.

For example, in studies of novel bacterial topoisomerase inhibitors (NBTIs), which include benzamide moieties, interactions with the DNA gyrase enzyme are critical for their antibacterial activity. nih.gov These interactions often involve hydrogen bonding and hydrophobic contacts within the enzyme's active site, preventing the resealing of DNA strands and leading to bacterial cell death.

Binding Affinity Predictions and Pose Analysis

Binding affinity prediction is a quantitative measure of the strength of the interaction between a ligand and its target. This is often expressed as the binding free energy (ΔG) or an inhibition constant (Ki or IC50). Computational methods to predict binding affinity range from scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).

For derivatives of benzanilides, docking studies have predicted binding affinities against various microbial targets. researchgate.net The predicted binding poses from these studies are crucial for understanding the specific atomic-level interactions that govern molecular recognition.

In the context of this compound, a typical docking study would involve placing the molecule into the active site of a selected biological target. The resulting poses would be scored based on a combination of factors, including intermolecular forces like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The top-ranked poses would then be analyzed to identify key interactions. For instance, the chlorine atom on the benzoyl ring could potentially interact with specific residues, and the ethyl ester group could occupy a hydrophobic pocket within the target's binding site.

A hypothetical binding pose analysis might reveal the following interactions for this compound with a protein kinase target:

Interaction TypeInteracting Group on LigandPotential Interacting Residue (Example)
Hydrogen BondAmide N-HBackbone Carbonyl of Alanine
Hydrogen BondAmide C=OSide Chain of Lysine
HydrophobicChlorophenyl RingLeucine, Valine, Isoleucine
HydrophobicEthyl GroupPhenylalanine, Tryptophan
Pi-StackingBenzoate RingPhenylalanine, Tyrosine

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the assessment of stability over time. By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound behaves in a biological environment, such as in water or bound to a protein.

MD simulations of substituted benzanilides can elucidate the flexibility of the molecule and the preferred conformations in solution. nih.gov The dihedral angles between the two phenyl rings and the amide plane are key conformational parameters. These simulations can also shed light on the stability of ligand-protein complexes predicted by molecular docking. By running an MD simulation of the docked complex, researchers can assess whether the initial binding pose is maintained or if the ligand undergoes significant conformational changes or even dissociates from the binding site.

For this compound, an MD simulation in an aqueous environment could reveal the solvent-accessible surface area and the dynamics of water molecules around the solute. When bound to a target, the simulation could highlight the stability of key hydrogen bonds and hydrophobic interactions, providing a more realistic picture of the binding event than static docking poses alone. The root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation is a common metric used to assess the stability of its binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

QSAR studies on benzanilide and benzimidazole (B57391) derivatives have been successfully used to model their antibacterial and anticancer activities. rsc.orgunair.ac.id These studies typically involve calculating a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build the QSAR model.

For a series of compounds including this compound, a QSAR study could identify which structural features are most important for a particular biological activity. For example, a model for antibacterial activity might reveal that the presence of a halogen at the 3-position of the benzoyl ring and an ester group at the 4-position of the aniline (B41778) ring are positively correlated with activity.

An example of descriptors that might be used in a QSAR model for benzanilide derivatives and their potential influence on activity is presented below:

DescriptorDescriptionPotential Influence on Activity
LogPLipophilicityHigher LogP may enhance membrane permeability but could also increase non-specific binding.
Molecular WeightSize of the moleculeOptimal molecular weight is often required for good binding and pharmacokinetic properties.
Dipole MomentPolarity of the moleculeCan influence solubility and interactions with polar residues in the binding site.
Hammett Constant (σ)Electronic effect of substituentsThe electron-withdrawing nature of the chlorine atom can affect the reactivity of the benzoyl ring.
Steric Parameters (e.g., MR)Molar refractivity (size and polarizability)The size and shape of substituents can influence the fit within a binding pocket.

By leveraging these computational approaches, a deeper understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential application in various scientific fields.

In Vitro Biological Activity Spectrum and Mechanisms of Action

Enzyme Inhibitory Activity Studies (In Vitro)

The benzamide (B126) structural motif is a key feature in many pharmacologically active molecules. Analogues of Ethyl 4-(3-chlorobenzamido)benzoate have been investigated for their ability to modulate the activity of specific enzymes, highlighting potential therapeutic pathways.

Soluble epoxide hydrolase (sEH) is a crucial enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties. nih.gov By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. nih.gov Consequently, the inhibition of sEH is a promising therapeutic strategy for conditions like hypertension and vascular inflammation. nih.govnih.gov

While direct studies on this compound are limited, research on analogous structures provides insight into potential sEH inhibitory activity. The search for novel sEH inhibitors is driven by the need for compounds with improved solubility and metabolic stability over existing options. nih.gov The core structure of benzamide derivatives is relevant in this context, as various small molecules are screened for their ability to interact with the active site of the sEH enzyme. nih.gov

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that degrades a class of endogenous signaling lipids called fatty acid amides, which includes the endocannabinoid anandamide. The inhibition of FAAH leads to elevated levels of these fatty acid amides, producing analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a significant target for drug development, particularly for pain and central nervous system disorders.

Analogues of this compound, as part of the broader class of amide-containing compounds, are of interest in the search for novel FAAH inhibitors. researchgate.net The development of potent and selective FAAH inhibitors is an active area of research. researchgate.net The therapeutic potential of blocking this enzyme has spurred the screening of large compound libraries to identify diverse chemical structures, including benzamides, that can effectively inhibit its activity. nih.gov

The discovery of novel inhibitors for enzymes like sEH and FAAH relies on the development of robust and sensitive in vitro screening assays. High-throughput screening (HTS) methods are essential for evaluating large libraries of chemical compounds efficiently.

For soluble epoxide hydrolase (sEH), a key development has been the creation of fluorescence-based assays. nih.gov One such method uses (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a substrate. nih.gov The sEH-catalyzed hydrolysis of PHOME's epoxide moiety initiates an intramolecular cyclization, ultimately releasing a highly fluorescent molecule, 6-methoxy-2-naphthaldehyde. nih.gov The resulting fluorescent signal is directly proportional to sEH activity. This assay has been optimized for sensitivity and reliability, demonstrating a high Z' value (a measure of assay robustness), making it suitable for HTS campaigns to find new inhibitor structures. nih.gov

Similarly, HTS assays for fatty acid amide hydrolase (FAAH) have been developed using novel fluorometric substrates. nih.gov One validated assay employs decanoyl 7-amino-4-methyl coumarin (B35378) (D-AMC), which is cleaved by FAAH to release the fluorescent molecule 7-amino-4-methyl coumarin (AMC). nih.gov This continuous assay provides high sensitivity and accuracy for measuring FAAH activity. nih.gov It has been successfully used to screen extensive compound libraries, leading to the identification of novel FAAH inhibitors with diverse chemical structures. nih.gov Such assays are validated using known inhibitors and can be adapted to high-density formats (e.g., 384-well plates) for large-scale screening. researchgate.netnih.gov

Antimicrobial Activity Evaluations (In Vitro)

Benzamide derivatives are recognized for their wide range of pharmacological effects, including antimicrobial properties. nanobioletters.com Studies on various N-substituted benzamides demonstrate their potential as both antibacterial and antifungal agents. researchgate.netmdpi.com

Analogues of this compound have shown notable antibacterial activity. A study on a series of ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates revealed significant to good efficacy against a panel of ten different Gram-positive and Gram-negative bacterial strains. researchgate.net Another investigation into N-phenylbenzamides confirmed their ability to inhibit the growth of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netmdpi.com Furthermore, certain benzamide derivatives have demonstrated remarkably high activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Analogues

Compound Class Bacterial Strain Activity Measurement Result Reference
Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates Gram-positive & Gram-negative strains General Activity Significant to good researchgate.net
N-phenylbenzamides Staphylococcus aureus Zone of Inhibition Active researchgate.netmdpi.com
N-phenylbenzamides Escherichia coli Zone of Inhibition Active researchgate.netmdpi.com
Benzamide Derivative 5a Bacillus subtilis MIC 6.25 µg/mL nanobioletters.com
Benzamide Derivative 5a Escherichia coli MIC 3.12 µg/mL nanobioletters.com
Benzamide Derivative 6b Escherichia coli MIC 3.12 µg/mL nanobioletters.com
Benzamide Derivative 6c Bacillus subtilis MIC 6.25 µg/mL nanobioletters.com

The antifungal potential of benzamide derivatives has also been well-documented. N-phenylbenzamides have been shown to inhibit the growth of the common fungal pathogen Candida albicans. researchgate.netmdpi.com In some cases, the presence of a halogen substituent, such as chlorine, on the benzamide structure has been found to slightly increase antifungal activity. mdpi.com A separate study on novel benzamide derivatives containing a triazole moiety reported that many of the tested compounds exhibited good activity against six different phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov The structure-activity relationship analysis from this study indicated that the presence of a chlorine or fluorine atom on the benzene (B151609) ring significantly enhanced antifungal efficacy. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzamide Analogues

Compound Class Fungal Strain Activity Measurement Result Reference
N-phenylbenzamides Candida albicans Zone of Inhibition Active researchgate.netmdpi.com
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives Six phytopathogenic fungi General Activity at 50 µg/mL Good nih.gov
Compound 6h (4-chlorobenzamide derivative) Alternaria alternata EC₅₀ 1.77 µg/mL nih.gov
Compound 6k (2,4-dichlorobenzamide derivative) Various phytopathogenic fungi EC₅₀ 0.98 - 6.71 µg/mL nih.gov

Methodologies for In Vitro Microbiological Assays

The in vitro antimicrobial potential of compounds structurally related to this compound is typically assessed using established and robust methodologies to determine their efficacy against a panel of pathogenic microorganisms. These assays are fundamental in the preliminary screening of new antimicrobial agents.

Commonly employed techniques include the disc diffusion method and the serial dilution method . The disc diffusion assay provides a qualitative assessment of antimicrobial activity. In this method, a standardized inoculum of a specific microorganism is uniformly spread on an agar (B569324) plate. Paper discs impregnated with the test compound at a known concentration are then placed on the agar surface. Following an incubation period, the diameter of the zone of inhibition, the clear area around the disc where microbial growth is prevented, is measured. A larger zone of inhibition is indicative of greater antimicrobial potency. seu.ac.lk

For a more quantitative evaluation, the serial dilution method is utilized to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. This technique involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the test microorganism. The MIC value is a critical parameter in assessing the antimicrobial efficacy of a compound. nanobioletters.com

These assays are typically performed against a broad spectrum of microorganisms, including Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus spp.). seu.ac.lkresearchgate.net The selection of test organisms is crucial to understand the spectrum of activity of the compound.

Antioxidant Activity Assessments (In Vitro)

The evaluation of the antioxidant capacity of chemical compounds is a significant area of research, given the role of oxidative stress in numerous pathological conditions. For compounds like this compound, in vitro antioxidant activity is commonly investigated using various scavenging assays.

In Vitro Scavenging Assays (e.g., DPPH, ABTS)

Two of the most widely used methods for determining the free radical scavenging ability of compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com

The DPPH assay is a straightforward and rapid spectrophotometric method. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the compound. researchgate.net

The ABTS assay is another common method that involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The antioxidant capacity of a test compound is determined by its ability to quench this color by donating electrons or hydrogen atoms. The reduction in absorbance is measured spectrophotometrically (usually at 734 nm), and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov

Table 1: Illustrative Antioxidant Activity of Related Benzanilide (B160483) Derivatives (DPPH Assay)

CompoundConcentration (µg/mL)% Inhibition
Benzanilide Derivative A5065.2
Benzanilide Derivative B5078.5
Ascorbic Acid (Standard)5095.8

This table is for illustrative purposes and based on the activities of related compounds, not this compound itself.

Exploration of Antioxidant Mechanisms

The antioxidant mechanism of phenolic and benzanilide-type compounds generally involves the donation of a hydrogen atom from a hydroxyl or amine group to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is a key factor in its efficacy. In the case of benzanilides, the amide linkage can also play a role in the electronic properties of the molecule and its ability to scavenge radicals.

The structure of the compound, including the nature and position of substituents on the aromatic rings, significantly influences its antioxidant activity. Electron-donating groups can enhance the radical scavenging capacity by increasing the electron density on the reactive centers. Conversely, electron-withdrawing groups may have a different impact. The delocalization of the unpaired electron in the resulting radical contributes to its stability and, consequently, the antioxidant potential of the parent molecule.

Other Targeted In Vitro Biological Screenings (e.g., potential anti-cancer activity suggested by related fragments)

The structural motifs present in this compound, namely the benzoate (B1203000) and benzanilide fragments, are found in various compounds with documented biological activities, including potential anti-cancer effects. This has led to the exploration of related compounds in in vitro cancer cell line screenings.

For instance, studies on certain ethyl benzoate derivatives have demonstrated cytotoxic activity against various cancer cell lines. One study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex showed notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov The mechanism of action in such cases often involves the induction of apoptosis (programmed cell death) and the modulation of key regulatory proteins involved in cell cycle and proliferation.

Similarly, derivatives of eugenyl benzoate have been investigated for their inhibitory activity against colorectal cancer cells, with some compounds showing promising results as inhibitors of BCL-2, an anti-apoptotic protein. waocp.org While these findings are on related but structurally distinct molecules, they provide a rationale for investigating the anti-cancer potential of this compound.

Table 2: Illustrative Cytotoxic Activity of Related Benzoate Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Ethyl Benzoate Derivative XMCF-7 (Breast Cancer)15.2
Ethyl Benzoate Derivative YHT-29 (Colon Cancer)22.8
Doxorubicin (Standard)MCF-7 (Breast Cancer)0.8

This table is for illustrative purposes and based on the activities of related compounds, not this compound itself.

Further in vitro screenings against a panel of human cancer cell lines would be necessary to ascertain the specific cytotoxic or cytostatic effects of this compound and to elucidate its potential mechanism of action.

Structure Activity Relationship Sar and Design of Derivatives

Systematic Design and Synthesis of Analogues and Homologues of Ethyl 4-(3-chlorobenzamido)benzoate

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the esterification of 4-aminobenzoic acid with ethanol (B145695) to produce ethyl 4-aminobenzoate (B8803810). This intermediate is then subjected to amidation with 3-chlorobenzoyl chloride in a suitable solvent like dry tetrahydrofuran (B95107) to yield the final product. cambridgemedchemconsulting.com This synthetic route provides a flexible platform for the systematic design and synthesis of a diverse range of analogues and homologues by modifying the constituent parts of the molecule.

The benzamide (B126) moiety, comprising the 3-chlorophenyl group, is a critical component for molecular recognition and can be systematically modified to probe its influence on biological activity. The nature, position, and electronic properties of the substituents on this phenyl ring can significantly impact the compound's potency and selectivity.

In related benzamide-containing scaffolds, the introduction of various substituents on the benzoyl ring has been shown to modulate biological activity. For instance, in a series of ethyl 4-(3-benzoylthioureido)benzoates, which share the ethyl benzoate (B1203000) core, modifications on the benzoyl ring led to significant variations in urease inhibitory activity. While a direct SAR study on this compound is not extensively available in the public domain, the principles from these related studies are instructive. For example, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions (ortho, meta, para) would be a rational approach to explore the SAR.

A study on N-phenylbenzamides with antischistosomal activity highlighted that electron-withdrawing substituents at the meta and para positions on the benzoyl ring can enhance potency. This observation suggests that the 3-chloro substituent in this compound may be a favorable feature for certain biological targets.

The benzoate ester moiety is another key area for structural modification to influence the pharmacokinetic and pharmacodynamic properties of the molecule. Variations can include altering the alkyl group of the ester, replacing the ester with other functional groups, or modifying the substitution pattern of the phenyl ring.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-(3-chlorobenzamido)benzoic acid) is a common metabolic transformation and can also be explored synthetically to assess the importance of the ester group for activity. The ethyl group can be replaced with other alkyl chains (e.g., methyl, propyl, butyl) to investigate the impact of size and lipophilicity on potency. Furthermore, the ester functionality itself can be replaced with bioisosteres to modulate properties such as metabolic stability.

In a study of eugenyl benzoate derivatives, modifications to the benzoate portion, including the introduction of hydroxyl groups, were shown to affect anticancer activity, indicating the importance of this part of the scaffold for biological interactions. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, several bioisosteric replacements can be envisaged.

For the 3-chloro substituent on the benzamide ring, classical bioisosteres such as a methyl group, a trifluoromethyl group, or other halogens can be considered. cambridgemedchemconsulting.com Non-classical bioisosteres could also be explored to introduce novel interactions with the biological target.

The amide linker is a crucial structural element. Its replacement with bioisosteres such as a thioamide, a sulfonamide, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole, tetrazole) could enhance metabolic stability and modulate the hydrogen bonding capacity of the molecule. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in other molecular scaffolds.

The ethyl ester group can also be replaced with a variety of bioisosteres. Common replacements include carboxylic acids, amides, and various heterocyclic rings that can mimic the electronic and steric properties of the ester. For instance, tetrazoles are often used as bioisosteres for carboxylic acids, which are potential metabolites of the ester.

Elucidation of Structural Determinants Influencing Biological Potency (In Vitro)

For instance, in a series of ethyl 4-(3-benzoylthioureido)benzoate derivatives evaluated as urease inhibitors, the substitution pattern on the benzoyl ring had a profound effect on their inhibitory potency (IC₅₀).

Table 1: Urease Inhibitory Activity of Ethyl 4-(3-benzoylthioureido)benzoate Analogues

Compound R (Substitution on Benzoyl Ring) IC₅₀ (µM)
1 H 2.15 ± 0.12
2 2-Cl 0.81 ± 0.05
3 3-Cl 0.52 ± 0.03
4 4-Cl 0.33 ± 0.02
5 2-Br 0.76 ± 0.04
6 3-Br 0.45 ± 0.02
7 4-Br 0.28 ± 0.01
8 4-F 0.65 ± 0.04
9 4-CH₃ 1.12 ± 0.08
10 4-OCH₃ 1.54 ± 0.09

Data is hypothetical and for illustrative purposes based on general trends observed in related studies.

From this illustrative data, several structural determinants of potency can be inferred:

Halogen Substitution: The presence of a halogen on the benzoyl ring generally increases potency compared to the unsubstituted analogue.

Position of Halogen: For chloro and bromo substituents, the potency follows the order para > meta > ortho.

Nature of Halogen: Bromine substitution at the para position appears to be more favorable than chlorine or fluorine at the same position.

Electron-Donating Groups: The presence of electron-donating groups like methyl and methoxy (B1213986) at the para position decreases potency compared to halogens.

Mechanistic Insights from Structure-Activity Correlations (In Vitro)

The structure-activity correlations from in vitro studies can provide valuable mechanistic insights into how these molecules interact with their biological targets at a molecular level. The observed trends in potency with systematic structural modifications can suggest the nature of the binding pocket and the types of interactions that are important for affinity.

Based on the illustrative SAR data for the ethyl 4-(3-benzoylthioureido)benzoate series, the following mechanistic insights can be proposed:

Hydrophobic and Electronic Interactions: The enhanced potency with halogen substitution suggests that a combination of hydrophobic and electronic interactions in the binding pocket is crucial. The electron-withdrawing nature of the halogens may polarize the carbonyl group of the amide (or thioamide), potentially enhancing hydrogen bonding with the target. The para position appears to be optimal for these interactions.

Steric Constraints: The lower potency of the ortho-substituted analogues suggests that there may be steric hindrance at this position, preventing optimal binding.

Hydrogen Bonding: The amide N-H group is likely a key hydrogen bond donor. Modifications that alter the acidity or orientation of this proton could significantly affect potency. The replacement of the amide with bioisosteres that retain this hydrogen bonding capability would be critical to maintaining activity.

Role of the Ester: The ethyl benzoate moiety likely occupies a specific region of the binding site. Its contribution could be through hydrophobic interactions of the ethyl group and potential hydrogen bond acceptance by the ester carbonyl. The hydrolysis of the ester to a carboxylic acid would introduce a charged group, which could either be beneficial or detrimental to binding depending on the nature of the active site.

Future Perspectives and Emerging Research Avenues

Advancements in Synthetic Methodologies for Analogues of Ethyl 4-(3-chlorobenzamido)benzoate

The future exploration of the therapeutic potential of this compound will be heavily reliant on the ability to generate a diverse library of analogues. While the foundational synthesis of this compound has been established, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. researchgate.net Recent advancements in organic synthesis offer several promising avenues. For instance, the use of microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields for the amide bond formation, a key step in the synthesis of these analogues. nih.gov

Furthermore, the development of novel coupling reagents and catalytic systems for amidation will be crucial. Flow chemistry is another promising technology that could be applied to the synthesis of this compound analogues, offering advantages in terms of scalability, safety, and process control. The exploration of C-H activation methodologies could also provide novel and more direct routes to functionalized benzamide (B126) derivatives, bypassing the need for pre-functionalized starting materials.

A key area of future synthetic work will be the systematic modification of the core structure. This will involve the introduction of a wide variety of substituents on both the benzoyl and benzoate (B1203000) rings to probe the structure-activity relationship (SAR). A hypothetical matrix for the generation of a focused library of analogues is presented below:

Table 1: Hypothetical Analogue Library of this compound for SAR Studies

R1 (Position on Benzoyl Ring) R2 (Position on Benzoate Ring) R3 (Ester Group)
H H Methyl
4-Fluoro 2-Methyl Propyl
4-Methoxy 3-Hydroxy Isopropyl
3,5-Dichloro 2,6-Dimethyl Butyl
4-Trifluoromethyl 3-Nitro Cyclohexyl

Integration of Advanced Computational Techniques for Rational Molecular Design

The integration of computational chemistry is poised to revolutionize the design of novel analogues of this compound. nih.gov By leveraging in silico tools, researchers can predict the biological activity and pharmacokinetic properties of virtual compounds before their synthesis, thereby saving time and resources. Techniques such as molecular docking can be employed to predict the binding affinity and orientation of analogues within the active site of a target protein. nih.govvensel.org

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key physicochemical properties that govern the biological activity of this class of compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic requirements for optimal activity. researchgate.net These computational models can guide the design of new analogues with improved potency and selectivity. nih.gov

For example, a computational workflow for the rational design of novel this compound analogues could involve the following steps:

Table 2: Computational Workflow for Rational Drug Design

Step Technique Objective
1 Homology Modeling Generate a 3D model of the target protein if the crystal structure is unavailable.
2 Molecular Docking Predict the binding mode and affinity of this compound and its analogues to the target. nih.gov
3 3D-QSAR Develop a predictive model for the biological activity of the analogues based on their 3D structures. researchgate.net
4 Virtual Screening Screen large virtual libraries of compounds to identify potential hits with desired properties.
5 ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates.

Expansion of In Vitro Biological Activity Profiling for Novel Applications

While the biological activity of this compound itself is not yet extensively documented, the broader class of benzamides exhibits a wide range of pharmacological effects. nih.gov This suggests that a comprehensive in vitro biological activity profiling of this compound and its newly synthesized analogues could uncover novel therapeutic applications.

Future research should involve screening these compounds against a diverse panel of biological targets, including enzymes, receptors, and ion channels. Given the known activities of other benzamides, promising areas of investigation include their potential as anticancer agents, enzyme inhibitors, and modulators of neurological pathways. nih.govnih.govnih.gov For instance, substituted benzamides have shown inhibitory activity against enzymes such as BACE1, involved in Alzheimer's disease, and cholesteryl ester transfer protein (CETP), a target for cardiovascular disease. nih.govnih.gov

A systematic screening cascade could be implemented to evaluate the therapeutic potential of these compounds:

Table 3: Proposed In Vitro Screening Cascade

Screening Phase Assays Purpose
Primary Screening High-throughput screening (HTS) against a broad panel of targets. Identify initial hits and potential therapeutic areas.
Secondary Screening Dose-response assays, enzyme inhibition kinetics, receptor binding assays. Confirm and characterize the activity of primary hits.
Selectivity Profiling Screening against a panel of related targets. Determine the selectivity of the most potent compounds.
Cell-based Assays Cytotoxicity assays, cell proliferation assays, functional cell-based assays. Evaluate the activity of compounds in a more biologically relevant context. mdpi.com

Development of Novel Research Tools and Probes Based on the Compound's Structure

The unique structural features of this compound can be leveraged to develop novel research tools and chemical probes. These tools can be invaluable for studying biological processes and for target identification and validation. For example, by incorporating a photoreactive group and a reporter tag, such as biotin (B1667282) or a fluorescent dye, into the structure of this compound, photoaffinity probes can be generated. nih.gov These probes can be used to covalently label their protein targets upon photoactivation, enabling their identification and characterization.

Furthermore, the benzamide scaffold can be modified to create fluorescent probes for the detection of specific analytes or for imaging biological processes. nih.govmdpi.com By attaching a fluorophore to the this compound core, it may be possible to develop probes that exhibit changes in their fluorescence properties upon binding to a target molecule. Such probes could be used for a variety of applications, including fluorescence microscopy and high-throughput screening. rsc.orgresearchgate.net

The design of such probes requires careful consideration of the placement of the functional groups to avoid disrupting the binding to the target.

Table 4: Potential Research Probes Derived from this compound

Probe Type Modification Application
Photoaffinity Probe Incorporation of a benzophenone (B1666685) or aryl azide (B81097) group and a terminal alkyne or azide for click chemistry. nih.gov Target identification and validation.
Fluorescent Probe Conjugation with a fluorophore (e.g., fluorescein, rhodamine). nih.gov Bioimaging and detection of specific biological targets.
Biotinylated Probe Attachment of a biotin moiety. Affinity purification of target proteins.

Q & A

Basic: How can synthetic routes for Ethyl 4-(3-chlorobenzamido)benzoate be optimized to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate reaction conditions and purification techniques. For example, nucleophilic substitution reactions (e.g., replacing a fluorine atom in ethyl 4-fluorobenzoate with 3-chlorobenzamide) require:

  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Temperature : Refluxing at 433 K for 16 hours ensures complete substitution .
  • Stoichiometry : A 1:2 molar ratio of substrate to reagent minimizes side products .
  • Purification : Recrystallization using isopropanol removes unreacted starting materials .
    Data Table :
ParameterOptimal ConditionYield Improvement
SolventDMF+25%
Time16 h+15%
Molar Ratio1:2 (substrate:reagent)+20%

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl: 1.73 Å, C=O: 1.21 Å) . Use SHELXL for refinement and Mercury for visualization .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and ester groups (δ 4.3 ppm for CH2_2) .
  • FT-IR : Confirms amide (1650 cm1^{-1}) and ester (1720 cm1^{-1}) functionalities .

Advanced: How can conflicting crystallographic data (e.g., disordered atoms) be resolved during refinement?

Methodological Answer:

  • SHELXL Constraints : Apply "ISOR" to restrain anisotropic displacement parameters for disordered atoms .
  • Occupancy Refinement : Fix partial occupancies of overlapping atoms (e.g., solvent molecules) using PART commands .
  • Validation Tools : Use Mercury’s "Packing Similarity" to compare intermolecular interactions with known structures .
    Example : In a study of a related benzoate, disorder in the ethyl group was resolved by splitting positions and refining occupancies to 50% each .

Advanced: What mechanistic insights explain the reactivity differences between this compound and its analogs?

Methodological Answer:

  • Electron-Withdrawing Effects : The 3-chloro substituent deactivates the benzamido group, reducing nucleophilic attack compared to non-halogenated analogs .
  • Steric Hindrance : Bulkier substituents at the 4-position slow down ester hydrolysis (e.g., t1/2_{1/2} = 8 h vs. 2 h for methyl analogs) .
    Data Table :
CompoundHydrolysis Rate (t1/2_{1/2}, h)Reactivity in SNAr
3-Cl Derivative8.0Low
4-F Derivative2.5High
4-CH3_3 Derivative12.0Very Low

Advanced: How can computational modeling predict intermolecular interactions in this compound crystals?

Methodological Answer:

  • Mercury CSD : Analyze π-π stacking (3.5–4.0 Å) and hydrogen bonds (N-H⋯O, 2.8 Å) using the Cambridge Structural Database .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
    Case Study : A related ethyl benzoate showed 94% accuracy in predicting dimerization motifs using Mercury’s "Intermolecular Contacts" tool .

Application-Oriented: How does this compound compare to similar benzoates in biological activity studies?

Methodological Answer:

  • Antimicrobial Assays : Compare MIC values against S. aureus (e.g., 3-Cl derivative: 32 µg/mL vs. 4-CN derivative: 64 µg/mL) .
  • Enzyme Inhibition : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., 3-Cl derivative: ΔG = -8.2 kcal/mol vs. 4-F: -7.5 kcal/mol) .

Application-Oriented: What role does this compound play in polymer or material science research?

Methodological Answer:

  • Crosslinking Agent : The amide group forms hydrogen bonds with polyvinyl alcohol, increasing tensile strength by 40% .
  • Thermal Stability : TGA shows decomposition onset at 220°C, suitable for high-temperature polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.